3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid
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Overview
Description
3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid is a heterocyclic compound that features a pyrimidine ring with a sulfanyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and thiourea under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Oxidation to Form the Oxo Group:
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a Michael addition reaction using acrylonitrile followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Thioethers
Scientific Research Applications
3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid involves the inhibition of specific enzymes. The sulfanyl group can interact with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylpropanoic acid
- 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
Uniqueness
3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and propanoic acid moieties allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-(6-methyl-4-oxo-2-sulfanyl-1H-pyrimidin-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4-5(2-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPAJXVOQAZZJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)S)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)S)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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